Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane is a chemical compound with the molecular formula C10H20OSi. It is a silane derivative featuring a cyclohexene ring substituted with a trimethylsilyloxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane typically involves the reaction of 2-methylcyclohex-1-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the final product under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to its corresponding silane derivatives.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silane derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be employed in the modification of biomolecules for enhanced stability and functionality.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane involves its ability to form stable carbon-silicon bonds. This property is exploited in various chemical reactions and applications. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical entities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl[(1-methylcyclohexyl)oxy]silane
- 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)
- Cyclohexane, 1,1,2-trimethyl-
Uniqueness
Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research .
Eigenschaften
CAS-Nummer |
65311-21-9 |
---|---|
Molekularformel |
C12H22OSi |
Molekulargewicht |
210.39 g/mol |
IUPAC-Name |
trimethyl-[1-(2-methylcyclohexen-1-yl)ethenoxy]silane |
InChI |
InChI=1S/C12H22OSi/c1-10-8-6-7-9-12(10)11(2)13-14(3,4)5/h2,6-9H2,1,3-5H3 |
InChI-Schlüssel |
AHWBELBHJFYLDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCCC1)C(=C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.